molecular formula C19H18N2O3S B7079389 N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-oxoisochromene-3-carboxamide

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-oxoisochromene-3-carboxamide

Cat. No.: B7079389
M. Wt: 354.4 g/mol
InChI Key: LSCNMKUVFZXLFO-UHFFFAOYSA-N
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Description

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-oxoisochromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a cyclopentyl group, and an isochromene carboxamide

Properties

IUPAC Name

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-oxoisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12-11-25-18(20-12)19(8-4-5-9-19)21-16(22)15-10-13-6-2-3-7-14(13)17(23)24-15/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCNMKUVFZXLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCCC2)NC(=O)C3=CC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-oxoisochromene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the cyclopentyl group through a cyclization reaction. The final step involves the formation of the isochromene carboxamide moiety under controlled conditions, often using reagents such as acyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-oxoisochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-oxoisochromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-oxoisochromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]quinoline-3-carboxamide
  • 4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide

Uniqueness

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-oxoisochromene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a versatile compound in scientific research.

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